molecular formula C8H8ClFO B1318789 2-(3-Chloro-2-fluorophenyl)ethanol CAS No. 886761-82-6

2-(3-Chloro-2-fluorophenyl)ethanol

Cat. No. B1318789
CAS RN: 886761-82-6
M. Wt: 174.6 g/mol
InChI Key: XLUIJBBFMNVWAT-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)ethanol is a chemical compound with the empirical formula C8H8ClFO . It has a molecular weight of 174.60 . The compound is typically in solid form .


Molecular Structure Analysis

The InChI string of 2-(3-Chloro-2-fluorophenyl)ethanol is InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(3-Chloro-2-fluorophenyl)ethanol is a solid substance . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the sources found.

Scientific Research Applications

Crystallography and Material Science

  • X-Ray Crystal Structures : The study of X-Ray crystal structures of related compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol provides insights into the crystalline forms of similar compounds, helping in understanding their physical and chemical properties (Percino et al., 2008).

  • Synthesis and Characterization of Molecular Structures : Research in this area focuses on synthesizing and characterizing compounds structurally similar to 2-(3-Chloro-2-fluorophenyl)ethanol, which is crucial for developing new materials with specific properties (Meenatchi et al., 2015).

Biocatalysis and Enantioselective Synthesis

  • Biotransformation-mediated Synthesis : This process involves using biocatalysts to synthesize enantiomerically pure forms of related compounds, essential in pharmaceuticals (Martínez et al., 2010).

  • Enantioselective Synthesis : Studies have been conducted on the enantioselective synthesis of compounds similar to 2-(3-Chloro-2-fluorophenyl)ethanol, demonstrating the importance of chirality in drug synthesis and molecular interaction studies (Anonymous, 2022).

Spectroscopy and Molecular Interactions

  • Laser-Induced Fluorescence Spectroscopy : Research in this area explores the electronic spectra of molecules like 2-(p-fluorophenyl)ethanol, providing insights into their electronic structure and behavior (Panja et al., 2005).

  • Rotational Spectrum Analysis : Studies on the rotational spectra of compounds structurally related to 2-(3-Chloro-2-fluorophenyl)ethanol help in understanding their gas-phase conformations and interactions (Tang & Caminati, 2010).

Organic Synthesis

  • Condensation Reactions : Research on the condensation reactions of related compounds can guide the synthesis of 2-(3-Chloro-2-fluorophenyl)ethanol and its derivatives, which are valuable in organic synthesis (Percino et al., 2007).

  • Nucleophilic Displacement Reactions : Investigations into nucleophilic displacement reactions in aromatic systems, including compounds similar to 2-(3-Chloro-2-fluorophenyl)ethanol, are crucial for understanding reaction mechanisms in organic chemistry (Brewis et al., 1974).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUIJBBFMNVWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590712
Record name 2-(3-Chloro-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-fluorophenyl)ethanol

CAS RN

886761-82-6
Record name 3-Chloro-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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